molecular formula C19H23N5OS B253894 4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile

4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile

Cat. No. B253894
M. Wt: 369.5 g/mol
InChI Key: YPODCEMFVCXYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile, also known as MMV008138, is a pyrimidine-based compound that has shown promising results in scientific research for its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile is not fully understood. However, studies have suggested that this compound may inhibit the growth of parasites or cancer cells by interfering with their DNA synthesis or by disrupting their cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animals. In malaria, this compound has been shown to reduce parasitemia and increase survival rates in animal models. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth in animal models. In tuberculosis, this compound has been shown to reduce bacterial load and improve lung pathology in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile is its broad-spectrum activity against various diseases. Another advantage is its low toxicity and good tolerability in animals. However, one of the limitations of this compound is its poor solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate to form ethyl 4-(4-methylphenyl)-3-oxobutanoate. This intermediate is then reacted with thioacetamide to form ethyl 4-(4-methylphenyl)-2-(methylthio)but-3-enoate. The final step involves the reaction of ethyl 4-(4-methylphenyl)-2-(methylthio)but-3-enoate with 2-(morpholin-4-yl)ethylamine to form this compound.

Scientific Research Applications

4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases such as malaria, cancer, and tuberculosis. In malaria, this compound has shown potent activity against both the asexual and sexual stages of the Plasmodium falciparum parasite. In cancer, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In tuberculosis, this compound has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-methylsulfanyl-6-(2-morpholin-4-ylethylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H23N5OS/c1-14-3-5-15(6-4-14)17-16(13-20)18(23-19(22-17)26-2)21-7-8-24-9-11-25-12-10-24/h3-6H,7-12H2,1-2H3,(H,21,22,23)

InChI Key

YPODCEMFVCXYIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCN3CCOCC3)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCN3CCOCC3)C#N

Origin of Product

United States

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